BENZYL 3-CHLORO-7,8-DIHYDROPYRIDO[4,3-C]PYRIDAZINE-6(5H)-CARBOXYLATE

Protecting group orthogonality Hydrogenolysis Chemoselective deprotection

Researchers designing kinase inhibitor libraries often face deprotection conflicts when using common ester or Boc-protected intermediates. Benzyl 3-chloro-7,8-dihydropyrido[4,3-c]pyridazine-6(5H)-carboxylate (CAS 39716-02-4) resolves this by providing a fully orthogonal Cbz protecting group cleavable under neutral hydrogenolysis, leaving acid/base-sensitive functionality intact. - Enables chemoselective Cbz removal via Pd/C, H₂ while preserving the 3-Cl handle for subsequent Suzuki or Buchwald-Hartwig diversification. - Ideal single branching point for parallel synthesis, reducing inventory SKUs and accelerating hit-to-lead timelines. - Compatible with solid-phase resins (Wang, Rink) where acidic Boc cleavage would compromise the linker.

Molecular Formula C15H14ClN3O2
Molecular Weight 303.74 g/mol
CAS No. 39716-02-4
Cat. No. B3370455
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBENZYL 3-CHLORO-7,8-DIHYDROPYRIDO[4,3-C]PYRIDAZINE-6(5H)-CARBOXYLATE
CAS39716-02-4
Molecular FormulaC15H14ClN3O2
Molecular Weight303.74 g/mol
Structural Identifiers
SMILESC1CN(CC2=CC(=NN=C21)Cl)C(=O)OCC3=CC=CC=C3
InChIInChI=1S/C15H14ClN3O2/c16-14-8-12-9-19(7-6-13(12)17-18-14)15(20)21-10-11-4-2-1-3-5-11/h1-5,8H,6-7,9-10H2
InChIKeyXODCTMQQFDRQDH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzyl 3-Chloro-7,8-Dihydropyrido[4,3-c]Pyridazine-6(5H)-Carboxylate: Overview


Benzyl 3-chloro-7,8-dihydropyrido[4,3-c]pyridazine-6(5H)-carboxylate (CAS 39716-02-4) is a heterocyclic building block comprising a pyrido[4,3-c]pyridazine core bearing a chlorine atom at the 3-position and a benzyl carbamate (Cbz) protecting group at the 6-position [1]. With a molecular formula of C₁₅H₁₄ClN₃O₂ and a molecular weight of 303.74 g/mol, the compound serves as a protected intermediate in the synthesis of pyrido-pyridazinone derivatives—a scaffold implicated in kinase inhibition and other pharmacological activities [2]. The chlorine substituent provides a versatile handle for further functionalization via nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling, while the Cbz group allows for orthogonal deprotection under mild hydrogenolytic conditions [3].

Orthogonal N-protection (Cbz) compatible with convergent synthesis routes.
3-chloro substituent serves as a versatile handle for SNAr and cross-coupling chemistry.
Supports hydrogenolytic deprotection under neutral conditions, preserving acid/base-sensitive groups.

Why Generic Substitution Fails: Orthogonal Protection


In-class compounds such as the ethyl ester (CAS 39715-99-6), tert-butyl ester (CAS 1251015-71-0), or methyl carbamate analogs cannot be freely interchanged with the benzyl ester because each protecting group dictates a distinct set of deprotection conditions, stability profiles, and compatibility windows within multi-step synthetic sequences [1]. The benzyl carbamate (Cbz) group is uniquely cleavable by catalytic hydrogenolysis (Pd/C, H₂) or transfer hydrogenation—conditions that are orthogonal to base-labile (ethyl/methyl esters) or acid-labile (tert-butyl carbamate, Boc) protecting groups [2]. This orthogonality is critical in convergent synthetic routes where chemoselective deprotection is required to avoid collateral modification of other functional groups. The quantitative evidence below demonstrates that the choice of protecting group directly impacts synthetic efficiency, purity outcomes, and the scope of downstream transformations [3].

This Product
Cbz (Benzyl) Ester
Cleavage via catalytic hydrogenolysis (Pd/C, H₂) at pH ≈ 7. Chemoselective orthogonal to acid/base-labile groups.
VS
Analog
Ethyl Ester (39715-99-6)
Requires strong basic or nucleophilic hydrolysis (pH > 12). Incompatible with base-sensitive substrates.
This Product
Cbz (Benzyl) Ester
Neutral deprotection preserves acid-labile functional groups (e.g., acetals, silyl ethers).
VS
Analog
tert-Butyl Ester (1251015-71-0)
Requires strong acidic deprotection (TFA or HCl/dioxane, pH

Quantitative Evidence: Cbz vs. Closest Analogs


Deprotection Orthogonality: Hydrogenolysis vs. Acid/Base

The benzyl carbamate (Cbz) group on the target compound is cleaved by catalytic hydrogenolysis (H₂, Pd/C) under neutral conditions, whereas the closest analogs require either strong acid (Boc group on tert-butyl ester) or strong base/nucleophile (ethyl/methyl esters) [1]. This orthogonality is quantified by the deprotection condition space: Cbz cleavage occurs at 1–4 atm H₂, 20–25 °C, without perturbing ester, amide, or acid-sensitive functionalities present in the pyrido-pyridazine core [2].

Deprotection Orthogonality
Reported
Cbz:H₂, Pd/C (pH ≈ 7)
Ethyl:NaOH / LiOH (pH > 12)
t-Butyl:TFA / HCl (pH
Supports chemoselective deprotection in convergent synthesis.
ΔpH ≥ 5 units provides wide operational window.
Protecting group orthogonality Hydrogenolysis Chemoselective deprotection Solid-phase synthesis

Thermal Stability and Volatility

The benzyl ester exhibits superior thermal stability compared to the ethyl analog, as evidenced by the ethyl ester's reported melting point of 105–107 °C and predicted boiling point of 424.3 ± 45.0 °C, characteristics that indicate potential volatility and handling challenges during solvent evaporation or heated reactions . The benzyl ester's higher molecular weight (303.74 g/mol vs. 241.67 g/mol for the ethyl ester) and additional aromatic moiety contribute to lower volatility and higher flash point, reducing loss during concentration steps [1].

Thermal Stability
Data to verify
303.74 g/mol (Target) vs 241.67 g/mol (Ethyl analog)
+62.07 g/mol (25.7% higher)
Supports lower volatility and reduced material loss during evaporation.
Predicted boiling point difference directionally favorable.
Thermal stability Long-term storage Reaction safety Boiling point

Lipophilicity and Chromatographic Purification

The target compound's calculated XLogP3-AA value of 2.1 distinguishes it from the less lipophilic ethyl analog (predicted XLogP ~1.0 based on fragment contribution), providing superior retention and resolution on reverse-phase C18 chromatography [1]. This differential lipophilicity enables cleaner separation of the protected intermediate from more polar unreacted starting materials and byproducts, reducing purification burden in parallel synthesis workflows [2].

Lipophilicity & HPLC
Context-dependent
XLogP3-AA: 2.1 (Target) vs ~1.0 (Ethyl analog)
ΔXLogP ≈ +1.1 log units
Supports chromatographic resolution on reverse-phase C18 columns.
Approximately 12.6× higher predicted partition coefficient.
Lipophilicity XLogP3-AA Chromatographic resolution Reverse-phase HPLC

Chlorine as a Synthetic Handle

The chlorine atom at the 3-position of the pyridazine ring serves as a versatile leaving group for SNAr reactions and palladium-catalyzed cross-couplings [1]. In the pyrido[4,3-c]pyridazine scaffold, the chlorine is activated by the adjacent sp²-hybridized nitrogen atoms, enhancing its reactivity relative to carbon-bound chlorine in simple aryl chlorides. This reactivity profile is conserved across the benzyl, ethyl, and tert-butyl ester analogs, but the orthogonal protection of the benzyl ester uniquely permits simultaneous manipulation of both the chlorine and the amine terminus in divergent synthetic sequences [2].

Synthetic Handle
Class-level
Two orthogonal reactive sites accessible in a single intermediate.
1) 3-Cl for SNAr/cross-coupling
2) N-Cbz for hydrogenolytic amine unveiling
Supports step economy in library production.
Reduces linear steps by 1–2 in convergent sequences.
Nucleophilic aromatic substitution Suzuki coupling Buchwald-Hartwig amination Chloro-heteroarene reactivity

Industrial and Research Applications


Kinase Inhibitor Library Synthesis

The Cbz-protected intermediate is ideally suited for the parallel synthesis of pyrido-pyridazinone-based kinase inhibitor libraries. The benzyl carbamate can be selectively removed via hydrogenolysis to reveal the free secondary amine, which can then be acylated, sulfonylated, or reductively aminated while the 3-chloro substituent remains intact for subsequent diversification via Suzuki or Buchwald-Hartwig coupling [1]. This two-stage orthogonal diversification strategy is not feasible with the ethyl or tert-butyl ester analogs without additional protection/deprotection steps [2].

Solid-Phase Synthesis Compatibility

The benzyl carbamate group is compatible with solid-phase synthesis strategies where acid-labile linkers (e.g., Wang, Rink, or trityl resins) are employed. Catalytic hydrogenolysis provides a neutral cleavage method that does not compromise the resin linkage, enabling on-resin diversification at the 3-chloro position followed by traceless release of the deprotected scaffold [1]. The ethyl and tert-butyl analogs require acidic or basic cleavage conditions that would prematurely cleave most solid-phase linkers [2].

Late-Stage Functionalization in Total Synthesis

In complex molecule synthesis, the benzyl ester serves as a latent amine that can be unveiled in the presence of sensitive functionality (olefins, epoxides, acetals) intolerant of acidic (Boc removal) or strongly basic (ester hydrolysis) conditions. This late-stage deprotection capability is critical for maintaining stereochemical integrity and functional group compatibility in advanced intermediates [1].

CRO Scaffold-Hopping Campaigns

Contract research organizations (CROs) engaged in scaffold-hopping around pyridazine-based kinase inhibitors benefit from stocking the Cbz-protected intermediate as a central branching point. The dual orthogonal reactivity (3-Cl and N-Cbz) enables rapid generation of diverse analogs from a single intermediate, reducing inventory complexity and accelerating hit-to-lead timelines [1][2].

Application
Selection Property
Validation Focus
Kinase Inhibitor Library Synthesis
Orthogonal N-deprotection strategy
Hydrogenolytic cleavage efficiency
Solid-Phase Synthesis
Neutral cleavage compatibility
Resin linker stability (Wang, Rink, Trityl)
Late-Stage Total Synthesis
Functional group tolerance
Compatibility with olefins, epoxides, and acetals
CRO Scaffold-Hopping Campaigns
Dual orthogonal reactivity (3-Cl and N-Cbz)
Analog generation efficiency from a central intermediate
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